molecular formula C22H23N3O3S B6569134 3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1021223-69-7

3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No. B6569134
CAS RN: 1021223-69-7
M. Wt: 409.5 g/mol
InChI Key: MJZWLIMISRWFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is 409.14601278 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and genomic stability. It plays a crucial role in the cellular response to DNA damage.

Mode of Action

The compound interacts with its target, PARP-1, by inhibiting its activity . The presence of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment in the compound improves its inhibitory potential against PARP-1 . This interaction results in the disruption of DNA repair processes, leading to genomic instability and potentially cell death.

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathways, particularly the base excision repair (BER) pathway. This pathway is responsible for repairing small base lesions in the DNA that could otherwise lead to mutations and genomic instability. By inhibiting PARP-1, the compound disrupts the BER pathway, leading to an accumulation of DNA damage and potentially triggering programmed cell death or apoptosis .

Result of Action

The result of the compound’s action is the disruption of DNA repair processes, leading to genomic instability. This can trigger apoptosis, or programmed cell death, particularly in cancer cells that rely heavily on PARP-1 for survival . Therefore, this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells. For instance, cancer cells often have a more acidic extracellular environment, which could potentially affect the compound’s stability and efficacy .

properties

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(25-15-13-18(14-16-25)17-7-2-1-3-8-17)12-6-11-21-23-19-9-4-5-10-20(19)29(27,28)24-21/h1-5,7-10,13H,6,11-12,14-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZWLIMISRWFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

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